2-Fluoro-4-hydrazinylbenzoic Acid Hydrochloride: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility in Oncology
2-Fluoro-4-hydrazinylbenzoic Acid Hydrochloride: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility in Oncology
Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Oncology Drug Development Professionals
Executive Summary
In modern drug discovery, functionalized hydrazine derivatives serve as critical building blocks for synthesizing complex heterocyclic pharmacophores. 2-Fluoro-4-hydrazinylbenzoic acid hydrochloride (CAS: 1864073-36-8) is a prime example of such an intermediate[1],. Characterized by its dual functional groups (a nucleophilic hydrazine and a carboxylic acid) anchored to a fluorinated aromatic ring, this compound is highly versatile. Recent advancements in oncology have leveraged this specific intermediate to synthesize potent deubiquitinase (DUB) inhibitors[2], which disrupt the ubiquitin-proteasome system in cancer cells.
This whitepaper provides a rigorous examination of the compound’s exact mass characteristics, its mechanistic role in drug synthesis, and a self-validating LC-HRMS protocol designed for stringent quality control.
Physicochemical & Mass Spectrometric Profiling
A common pitfall in the analytical characterization of pharmaceutical salts is the conflation of molecular weight with exact mass, particularly when interpreting mass spectrometry (MS) data.
While the molecular weight (an average mass based on natural isotopic abundance) of the hydrochloride salt is 206.60 g/mol [1], High-Resolution Mass Spectrometry (HRMS) relies on the monoisotopic exact mass . Furthermore, under standard Electrospray Ionization (ESI) conditions, the hydrochloride salt completely dissociates. Analysts must target the ionized free base rather than the intact salt cluster.
Quantitative Data Summary
| Property | Value | Analytical Significance |
| Compound Name | 2-Fluoro-4-hydrazinylbenzoic acid hydrochloride | Standard nomenclature |
| CAS Registry Number | 1864073-36-8[1] | Unique identifier for the HCl salt |
| Molecular Formula (Salt) | C7H8ClFN2O2 | Defines total atomic composition |
| Molecular Weight (Salt) | 206.60 g/mol [1] | Used for gravimetric stoichiometric calculations |
| Exact Mass (Salt) | 206.0258 Da | Theoretical monoisotopic mass of the neutral salt |
| Exact Mass (Free Base) | 170.0491 Da[3] | Crucial for MS; the active pharmaceutical moiety |
| Theoretical [M+H]+ | 171.0569 m/z | The primary target ion in ESI+ HRMS |
Causality Insight: The introduction of the fluorine atom ( F19 ) significantly alters the mass defect of the molecule. Because fluorine is monoisotopic and highly electronegative, it shifts the exact mass slightly below the nominal mass integer (mass defect), which is a critical diagnostic signature when differentiating this compound from non-halogenated isobaric impurities in HRMS.
Synthetic Utility: Targeting the Ubiquitin-Proteasome System
From a synthetic standpoint, the hydrazine moiety of 2-Fluoro-4-hydrazinylbenzoic acid is a powerful bis-nucleophile. Recent patent literature (e.g., WO2025095751A1) demonstrates its condensation with difluoromethyl 3-oxobutanoyl fluoride in ethanol to form complex pyrazole derivatives[2].
These pyrazole derivatives are engineered to act as inhibitors of Deubiquitinases (DUBs) . DUBs are enzymes that cleave ubiquitin chains from target proteins, effectively rescuing them from degradation by the 26S proteasome. In many cancers, DUBs are overexpressed, inappropriately rescuing oncogenic proteins. By inhibiting DUBs, the synthesized derivatives force the degradation of these cancer-promoting proteins.
Fig 1: UPS pathway showing DUB inhibition by 2-Fluoro-4-hydrazinylbenzoic acid derivatives.
Analytical Validation: Self-Validating LC-HRMS Protocol
To ensure the integrity of 2-Fluoro-4-hydrazinylbenzoic acid hydrochloride before its use in multi-step synthesis, rigorous analytical validation is required. The following protocol is designed as a self-validating system, meaning the analytical output inherently verifies both the identity of the compound and the appropriateness of the method.
Step-by-Step Methodology
Phase 1: Sample Preparation
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Solubilization: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock.
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Causality: The hydrochloride salt readily dissociates in water, but the fluorinated aromatic ring requires an organic modifier (methanol) to prevent hydrophobic aggregation and ensure complete solvation.
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Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase conditions to prevent solvent-mismatch peak distortion during injection.
Phase 2: Chromatographic Separation
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Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).
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Causality: Highly polar compounds like hydrazines exhibit poor retention ( k′<1 ) on standard C18 columns. A PFP stationary phase introduces orthogonal retention mechanisms—specifically dipole-dipole, π−π , and fluorine-fluorine interactions. This perfectly matches the fluorinated aromatic structure of the analyte, ensuring adequate retention and sharp peak symmetry.
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Mobile Phase: Use Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Run a gradient from 5% B to 60% B over 5 minutes.
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Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated free base [M+H]+ required for positive mode MS.
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Phase 3: HRMS Acquisition & Self-Validation Check
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Ionization: Operate the Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
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Resolution: Set the mass resolution to ≥70,000 at m/z 200.
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Self-Validation Criteria (The "Pass/Fail" Logic):
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Primary Mass Accuracy: The extracted ion chromatogram (EIC) must show a peak at m/z 171.0569 . The mass error must be ≤±2 ppm.
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Orthogonal Fragmentation Check: Apply a low collision energy (e.g., 15 eV). The spectrum must exhibit a neutral loss of NH3 ( Δm/z 17.0265) confirming the primary amine of the hydrazine, or a loss of CO2 ( Δm/z 43.9898) confirming the carboxylic acid. If these fragments are absent, the primary mass peak is a false positive (isobaric interference).
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References
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[2] Title: WO2025095751A1 - Novel compound, and pharmaceutical composition for prevention or treatment of cancer comprising same Source: Google Patents (Hyundai Pharm Co Ltd) URL:
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[3] Title: 2-Fluoro-4-hydrazinylbenzoic acid | C7H7FN2O2 | CID 121552543 Source: PubChem URL: [Link]
Sources
- 1. 1864073-36-8|2-Fluoro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. WO2025095751A1 - Novel compound, and pharmaceutical composition for prevention or treatment of cancer comprising same - Google Patents [patents.google.com]
- 3. 2-Fluoro-4-hydrazinylbenzoic acid | C7H7FN2O2 | CID 121552543 - PubChem [pubchem.ncbi.nlm.nih.gov]
